molecular formula C18H21N7 B6475174 N,N-dimethyl-4-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine CAS No. 2640976-67-4

N,N-dimethyl-4-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine

Cat. No.: B6475174
CAS No.: 2640976-67-4
M. Wt: 335.4 g/mol
InChI Key: KLULATOKJPDFAP-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine is a heterocyclic compound featuring a pyrimidine core substituted with an N,N-dimethylamine group at position 2 and a piperazine linker at position 2. The piperazine is further functionalized with a quinazoline moiety at its terminal nitrogen. This structure combines pharmacophoric elements common in kinase inhibitors and antimicrobial agents, such as the planar quinazoline ring (known for intercalation with biomolecules) and the flexible piperazine spacer (enhancing solubility and target engagement) .

Properties

IUPAC Name

N,N-dimethyl-4-(4-quinazolin-4-ylpiperazin-1-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7/c1-23(2)18-19-8-7-16(22-18)24-9-11-25(12-10-24)17-14-5-3-4-6-15(14)20-13-21-17/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLULATOKJPDFAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)N2CCN(CC2)C3=NC=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine typically involves multiple steps, starting with the formation of the quinazoline core. One common synthetic route includes the reaction of 4-chloroquinazoline with piperazine to form the piperazinyl-quinazoline intermediate. This intermediate is then further reacted with 2-dimethylamino-4,6-dichloropyrimidine to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The reaction conditions, such as temperature, pressure, and solvent choice, would be optimized to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of functional groups to more reduced forms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Nucleophiles such as amines or halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the quinazoline and pyrimidine rings, which can have different biological activities and properties.

Scientific Research Applications

N,N-dimethyl-4-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine: has several scientific research applications:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activities, such as enzyme inhibition and receptor binding.

  • Medicine: : Investigated for its therapeutic potential in treating diseases like cancer and inflammation.

  • Industry: : Employed in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism of action can vary depending on the biological context, but it generally involves binding to the active site of the target molecule, thereby modulating its activity.

Comparison with Similar Compounds

N,N-Dimethyl-4-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-2-amine (2b)

  • Structure : Pyrimidin-2-amine with N,N-dimethylamine at position 2 and a nitro-substituted triazole at position 3.
  • Key Differences: Replaces the quinazoline-piperazine group with a nitro-triazole.
  • Implications : Likely reduced affinity for kinase targets but may exhibit enhanced activity against nitroreductase-expressing pathogens .

N,N-Dimethyl-2-pyrrolidin-1-ylquinazolin-4-amine

  • Structure : Quinazoline core with pyrrolidine at position 2 and N,N-dimethylamine at position 4.
  • Key Differences : Lacks the pyrimidine-piperazine bridge. The pyrrolidine’s smaller ring size and reduced flexibility may limit interactions with bulkier binding pockets.
  • Implications: Potentially lower solubility and altered selectivity profiles compared to the target compound’s piperazine linker .

N,N-Dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine (CAS: 1185538-68-4)

  • Structure : Piperazine attached at position 6 of pyrimidin-4-amine, with N,N-dimethylamine at position 2.
  • Key Differences : Positional isomerism (piperazine at position 6 vs. 4) alters spatial orientation. Molecular modeling suggests this could disrupt π-π stacking with aromatic residues in enzyme active sites.
  • Implications : Reduced potency in targets requiring quinazoline interactions, but possible advantages in off-target selectivity .

4-(3-Aminocyclobutyl)-6-[4-(3,4-dimethylphenyl)piperazin-1-yl]pyrimidin-2-amine (E 66597130)

  • Structure : Pyrimidin-2-amine with a cyclobutyl-amine substituent at position 4 and a 3,4-dimethylphenyl-piperazine at position 5.
  • Key Differences : Incorporates a rigid cyclobutyl group and aromatic dimethylphenyl substituent. The cyclobutyl moiety may enhance metabolic stability, while the dimethylphenyl group increases lipophilicity (CLogP: 1.99 vs. ~2.5 for the target compound).

6,7-Dimethoxy-N-(4-phenoxyphenyl)quinazolin-4-amine

  • Structure: Quinazoline with methoxy groups at positions 6 and 7 and a phenoxyphenyl group at position 4.
  • Key Differences: Lacks the pyrimidine-piperazine backbone. The phenoxyphenyl substituent introduces steric bulk, which may hinder binding to compact active sites.
  • Implications : Enhanced selectivity for extracellular targets but reduced intracellular bioavailability .

Biological Activity

N,N-dimethyl-4-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a complex structure combining a quinazoline moiety, a piperazine ring, and a pyrimidine core. This unique architecture is believed to facilitate interactions with various biological targets, making it a candidate for further investigation in pharmacological studies.

The compound is thought to exert its biological effects primarily through the inhibition of specific kinases. By binding to the active sites of these enzymes, it disrupts downstream signaling pathways that are crucial for cell proliferation and survival. This mechanism positions it as a potential therapeutic agent in cancer treatment and other diseases characterized by aberrant cell signaling.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. A study demonstrated that compounds with similar structures showed potent inhibition against various cancer cell lines, including leukemia and solid tumors. The IC50 values for these compounds often fall within the nanomolar range, indicating strong efficacy.

CompoundTarget Cancer TypeIC50 (µM)
Compound ALeukemia0.12
Compound BSolid Tumors0.15

Antiparasitic Activity

Further studies have explored the antiparasitic potential of this compound against Trypanosoma cruzi, the causative agent of Chagas disease. In vivo models have shown that the compound significantly reduces parasitemia, confirming its potential as an anti-trypanosome treatment.

Case Studies

  • In Vivo Efficacy Against T. cruzi : In an experimental study, this compound was administered to infected mice. Results indicated a marked reduction in parasitemia levels compared to untreated controls, highlighting its effectiveness as an antiparasitic agent .
  • Kinase Inhibition Profile : A detailed analysis of kinase inhibition revealed that the compound selectively inhibits several kinases involved in tumor growth and survival pathways. The selectivity index (SI) for these kinases was favorable, suggesting a reduced likelihood of off-target effects .

Research Findings

Recent investigations into structure–activity relationships (SAR) have provided insights into optimizing the biological activity of quinazoline derivatives. Modifications at specific positions on the quinazoline core have been shown to enhance potency while maintaining selectivity against undesirable targets.

Table: Structure–Activity Relationship Insights

ModificationEffect on ActivityComments
2-position substitution with pyridineIncreased potency against T. cruziRetained selectivity
4-position aniline replacement with heterocyclesImproved safety profileReduced cytotoxicity

Q & A

Q. What are the optimal synthetic routes for synthesizing N,N-dimethyl-4-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine, and how can reaction conditions be optimized?

Answer: The synthesis involves multi-step reactions, typically starting with the formation of the piperazine-quinazoline core. Key steps include:

  • Mannich reaction to construct the piperazine ring .
  • Nucleophilic substitution to introduce the pyrimidin-2-amine moiety .
  • Functional group modifications (e.g., dimethylation) using reagents like methyl iodide under basic conditions .

Q. Optimization Strategies :

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .
  • Catalysts : Copper(I) bromide or cesium carbonate improves coupling efficiency .
  • Monitoring : Use HPLC or TLC to track reaction progress and purity .

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield Optimization Tips
Piperazine formationFormaldehyde, secondary amine, ketone, 60°CUse excess amine for Mannich
Pyrimidine couplingDMF, 80°C, 12hCatalytic Cu(I) for C-N bond
DimethylationMethyl iodide, K₂CO₃, DMSOReflux for 24h for completeness

Q. What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Answer:

  • 1H/13C NMR : Confirm regiochemistry of the quinazoline and pyrimidine substituents .
  • HPLC : Assess purity (>98% required for pharmacological studies) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., m/z 415.2 [M+H]+) .
  • X-ray Crystallography : Resolve 3D conformation for target-binding studies .

Q. What is the proposed mechanism of action for this compound in inhibiting protein kinases?

Answer: The quinazoline core acts as a ATP-competitive inhibitor, while the piperazine-pyrimidine moiety enhances selectivity for kinases like EGFR or VEGFR2. The dimethylamino group improves membrane permeability .

Q. Key Interactions :

  • Hydrogen bonding between pyrimidine N and kinase hinge region.
  • Hydrophobic interactions via quinazoline’s aromatic system .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents in target binding?

Answer:

  • Dimethylamino group : Replace with bulkier alkyl chains to evaluate steric effects on kinase selectivity .
  • Quinazolinylpiperazine : Modify with electron-withdrawing groups (e.g., -CF₃) to enhance binding affinity .
  • Pyrimidine ring : Introduce halogens (e.g., -F) to study π-stacking interactions .

Q. Table 2: SAR Design Framework

Modification SiteFunctional Group TestedAssay Outcome (IC₅₀)
Quinazoline C4-OCH₃ vs. -CF₃15 nM (CF₃) vs. 85 nM (OCH₃)
Piperazine N-positionMethyl vs. ethylImproved solubility with ethyl
Pyrimidine C2-NH₂ vs. -F2-fold increase in potency (-F)

Q. How should researchers address discrepancies in biological activity data across studies?

Answer:

  • Assay Variability : Standardize kinase assay protocols (e.g., ATP concentration, pH) .
  • Structural analogs : Compare with trapidil (a known quinazoline-based kinase inhibitor) to validate target specificity .
  • Meta-analysis : Pool data from independent studies to identify trends in IC₅₀ values .

Q. How can computational chemistry optimize analogs with improved pharmacokinetic properties?

Answer:

  • Docking Simulations : Use AutoDock Vina to predict binding modes to kinase pockets .
  • ADMET Prediction : Tools like SwissADME assess logP (target <3) and aqueous solubility .
  • Reaction Path Search : Quantum mechanics (QM) methods optimize synthetic routes for novel analogs .

Case Study :
A computational screen identified replacing the pyrimidine ring with a triazole improved metabolic stability by 40% in murine models .

Q. What strategies mitigate low yields during the final coupling step of synthesis?

Answer:

  • Catalyst Screening : Test Pd(II)/Xantphos for Buchwald-Hartwig amination .
  • Temperature Control : Maintain 80–100°C to avoid side reactions .
  • Workup Protocol : Use acidic extraction (HCl) to isolate the amine product .

Q. Table 3: Troubleshooting Low Yields

IssueSolutionEvidence Source
Incomplete couplingAdd 0.1 eq Cu(I) catalyst, extend to 48h
Byproduct formationGradient HPLC purification (10–100% MeCN)
Poor solubilitySwitch solvent to DMSO/THF (1:1)

Q. How does the compound’s three-dimensional conformation affect its interaction with biological targets?

Answer: The piperazine ring adopts a chair conformation, positioning the quinazoline and pyrimidine moieties for optimal hydrogen bonding. Molecular dynamics simulations show that N,N-dimethylation reduces rotational flexibility, enhancing binding entropy .

Q. Key Findings :

  • Crystal Structure (PDB: Q4A) : The quinazoline N1 forms a critical H-bond with kinase residue Asp831 .
  • Steric Effects : Bulky substituents at the pyrimidine C4 disrupts binding pocket access .

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